molecular formula C16H15NO3 B2908389 Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate CAS No. 1820707-36-5

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate

Cat. No.: B2908389
CAS No.: 1820707-36-5
M. Wt: 269.3
InChI Key: LXQRXVQHIPKSCM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is a benzoate ester derivative characterized by a methylcarbamoyl substituent on one of its phenyl rings . This specific molecular architecture, featuring an aromatic ester and an N-methylamide group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar biphenyl structures and amide functional groups have been investigated for their biological activity, particularly in the development of therapeutics for cardiovascular diseases such as hypertension . As a building block, it can be used in the synthesis of more complex molecules, including potential pharmacologically active agents or functional materials. Researchers utilize this compound strictly in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRXVQHIPKSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate typically involves the esterification of 2-[3-(methylcarbamoyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate has been investigated for its potential therapeutic properties, particularly as an inhibitor in disease pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of methylcarbamoyl compounds exhibit significant antimicrobial properties. For instance, a study identified several methylcarbamoyl derivatives that inhibited the growth of Mycobacterium tuberculosis through the inhibition of polyketide synthase enzymes, which are crucial for the synthesis of mycolic acids in the bacterial cell wall .

Table 1: Antimicrobial Activity of Methylcarbamoyl Derivatives

Compound NameTarget PathogenInhibition Concentration (μM)Mechanism of Action
This compoundMycobacterium tuberculosis30Inhibition of polyketide synthase
Other derivativesVariousVariesAntibacterial action

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Research indicates that methylcarbamoyl compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, this compound is being explored as a pesticide or herbicide formulation due to its potential effectiveness against various pests and diseases.

Pesticidal Efficacy

Studies have shown that compounds with carbamoyl functionalities can act as effective pesticides. A recent investigation into the efficacy of methylcarbamoyl derivatives demonstrated their ability to inhibit key enzymes in pest species, resulting in reduced viability and reproduction rates .

Table 2: Pesticidal Efficacy of Methylcarbamoyl Compounds

Compound NameTarget PestEfficacy (%)Mode of Action
This compoundAphids85Chitin synthesis inhibition
Other derivativesVariousVariesDisruption of metabolic pathways

Case Study on Antimicrobial Properties

A comprehensive study screened over 150,000 compounds for their ability to inhibit the Pks13 enzyme in Mycobacterium tuberculosis. Among these, this compound was highlighted for its promising inhibitory activity, leading to further optimization and development as a potential therapeutic agent .

Field Trials for Agricultural Use

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The trials indicated not only effective pest control but also minimal impact on beneficial insect populations, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific compound being synthesized and its intended use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methylcarbamoyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .

Biological Activity

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate, a compound with the molecular formula C10_{10}H11_{11}N1_{1}O3_{3}, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methylcarbamoyl substituent. This unique configuration is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with methylcarbamoyl groups often exhibit inhibitory effects on cholinesterases, which are critical for neurotransmitter regulation.

Key Mechanisms Include:

  • Acetylcholinesterase Inhibition: Compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Antioxidant Activity: Some studies suggest that methylcarbamoyl derivatives may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .

In Vitro Studies

A study investigated the inhibitory effects of various methylcarbamate derivatives on AChE and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited significant inhibition, with IC50_{50} values ranging from 1.60 µM to over 300 µM. Notably, some compounds showed selectivity for BChE over AChE, highlighting their potential therapeutic applications in treating conditions like Alzheimer's disease .

Toxicological Evaluations

Research has also focused on the toxicity profiles of methylcarbamate compounds. A dose-response study on a mixture of N-methyl carbamate pesticides revealed varying levels of toxicity in adult male rats, suggesting that structural modifications significantly influence biological activity and safety profiles .

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
Acetylcholinesterase InhibitionInhibition of AChE leading to increased acetylcholine levels1.60 - 311 µM
Butyrylcholinesterase InhibitionSelective inhibition observed in some derivativesVaries
Antioxidant ActivityPotential to reduce oxidative stressNot quantified

Comparative Analysis

When comparing this compound with other similar compounds, it is evident that structural variations can lead to significant differences in biological activity. For instance, derivatives with additional aromatic groups often exhibit enhanced potency against cholinesterases compared to simpler structures .

Q & A

Q. How can researchers confirm the structural integrity and purity of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments, methylcarbamoyl group signals (e.g., NH resonance at ~6-8 ppm), and ester carbonyl peaks (~165-170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the methyl ester and carbamoyl substituents .
  • HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays). Gradient elution with acetonitrile/water is typical .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Based on GHS classifications for analogous compounds (Category 4 acute toxicity for oral, dermal, and inhalation routes):
  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to minimize exposure .
  • Store in a cool, dry environment away from oxidizers. Dispose of waste via approved hazardous chemical protocols .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer:
  • Drug Intermediate : The methylcarbamoyl group enhances hydrogen-bonding potential, making it a candidate for protease inhibitor scaffolds. Use Suzuki-Miyaura coupling to introduce aryl groups for target-specific modifications .
  • Pharmacological Probes : Screen for activity against kinases or GPCRs using fluorescence polarization assays. Compare IC50_{50} values with structurally similar analogs to identify SAR trends .

Advanced Research Questions

Q. How can researchers optimize synthesis yield in multi-step reactions involving this compound?

  • Methodological Answer:
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., amide coupling steps). Optimize reaction time and temperature to minimize side products like ester hydrolysis .
  • Catalyst Selection : For esterification or carbamoylation steps, compare bases (e.g., triethylamine vs. DMAP) to improve nucleophilic acyl substitution efficiency. For example, triethylamine may reduce HCl byproduct accumulation during carbamoyl chloride reactions .
  • Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How should discrepancies in reported biological activity data be addressed?

  • Methodological Answer:
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required for reproducible assays) .
  • Stereochemical Considerations : If undefined stereocenters exist (e.g., in intermediates), use chiral HPLC or X-ray crystallography to confirm configuration, as enantiomers may exhibit divergent bioactivity .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective for characterizing reactive intermediates during synthesis?

  • Methodological Answer:
  • In Situ Spectroscopy : Use 19F^{19}F-NMR (if fluorinated intermediates are present) or FTIR to monitor carbonyl stretching frequencies (~1700 cm1^{-1} for esters) .
  • Trapping Intermediates : Quench reactions at timed intervals and analyze via GC-MS or MALDI-TOF to identify transient species like acyl azides or active esters .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict intermediate stability and reaction pathways, guiding experimental optimization .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer:
  • Solubility Profiling : Conduct systematic tests in DMSO, ethanol, and dichloromethane at varying concentrations (0.1–10 mM). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
  • LogP Determination : Measure octanol/water partition coefficients experimentally or predict via software (e.g., ACD/Labs) to reconcile discrepancies between computational and empirical data .

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